molecular formula C57H64FN13O15 B607524 FOLFIRI regimen CAS No. 1000669-05-5

FOLFIRI regimen

Katalognummer B607524
CAS-Nummer: 1000669-05-5
Molekulargewicht: 1190.21
InChI-Schlüssel: JYEFSHLLTQIXIO-SMNQTINBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FOLFIRI Regimen is a chemotherapy regimen consisting of leucovorin calcium (calcium folinate), 5-fluorouracil, and irinotecan used in the treatment of advanced-stage and metastatic colorectal cancer.

Wissenschaftliche Forschungsanwendungen

Application in Advanced Pancreatic Cancer

The FOLFIRI.3 regimen, combining 5-fluorouracil, folinic acid, and irinotecan, has been evaluated for its efficacy and tolerability in patients with unresectable pancreatic adenocarcinoma. This study demonstrated that the FOLFIRI.3 regimen is active against advanced pancreatic cancer and has a manageable toxicity profile. It also highlighted the lack of cross-resistance between FOLFIRI.3 and gemcitabine-based regimens, allowing for effective second-line therapies (Taïeb et al., 2007).

Role in Metastatic Colorectal Cancer

A study on the addition of aflibercept to the FOLFIRI regimen in patients with metastatic colorectal cancer (mCRC) previously treated with oxaliplatin showed significant improvement in overall survival compared to placebo plus FOLFIRI. This suggests that aflibercept combined with FOLFIRI could be an effective treatment option for mCRC (Van Cutsem et al., 2012).

Use in First-line Treatment of Metastatic Colorectal Cancer

FOLFIRI was compared with FOLFOX4 as first-line treatment in advanced colorectal cancer. The study found no significant difference in overall response rates, time to progression, or overall survival between the two regimens, suggesting that both therapies are effective as first-line treatment in these patients (Colucci et al., 2005).

Application in Second-line Chemotherapy for Pancreatic Cancer

A GISCAD multicenter phase II study evaluated the FOLFIRI regimen as second-line chemotherapy in patients with locally advanced or metastatic pancreatic cancer after failure of a gemcitabine-based regimen. The study concluded that FOLFIRI showed modest clinical activity with a manageable toxicity profile in this patient population (Zaniboni et al., 2012).

Efficacy in Advanced Gastric Adenocarcinoma

A phase III study compared FOLFIRI with epirubicin, cisplatin, and capecitabine (ECX) as first-line treatments in patients with advanced gastric or esophagogastric junction adenocarcinoma. The study found that FOLFIRI demonstrated significantly better time-to-treatment failure than ECX, indicating that FOLFIRI is an acceptable first-line regimen in this setting (Guimbaud et al., 2014).

Eigenschaften

CAS-Nummer

1000669-05-5

Produktname

FOLFIRI regimen

Molekularformel

C57H64FN13O15

Molekulargewicht

1190.21

IUPAC-Name

(4-(((2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate and 5-fluoropyrimidine-2,4(1H,3H)-dione (1:1:1)

InChI

1S/C33H38N4O6.C20H23N7O7.C4H3FN2O2/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;5-2-1-6-4(9)7-3(2)8/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);1H,(H2,6,7,8,9)/t33-;12?,13-;/m00./s1

InChI-Schlüssel

JYEFSHLLTQIXIO-SMNQTINBSA-N

SMILES

O=C(O)[C@@H](NC(c1ccc(NCC2CNc(c3N2C=O)[nH]c(N)nc3=O)cc1)=O)CCC(O)=O.O=c([nH]cc4F)[nH]c4=O.O=C5[C@](O)(CC)c(c6CO5)cc7n(Cc8c(CC)c9cc(OC(N%10CCC(N%11CCCCC%11)CC%10)=O)ccc9nc87)c6=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FOLFIRI Regimen;  FOLFIRI;  5-Fluorouracil mixture with Folinic acid and Irinotecan; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FOLFIRI regimen
Reactant of Route 2
FOLFIRI regimen
Reactant of Route 3
FOLFIRI regimen
Reactant of Route 4
FOLFIRI regimen
Reactant of Route 5
FOLFIRI regimen
Reactant of Route 6
FOLFIRI regimen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.